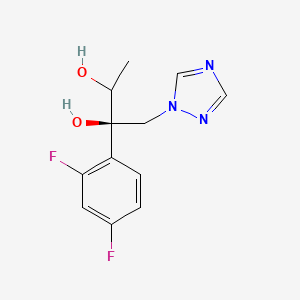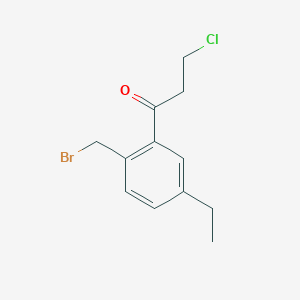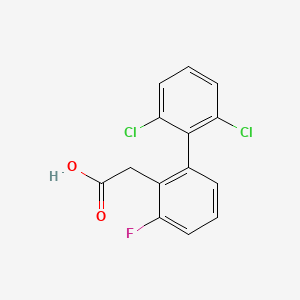
(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then subjected to chlorination and fluorination reactions to introduce the chlorine and fluorine atoms at the desired positions.
Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to obtain 2’,6’-dichlorobiphenyl.
Fluorination: The 2’,6’-dichlorobiphenyl is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce the fluorine atom at the 3-position, resulting in 2’,6’-dichloro-3-fluorobiphenyl.
Acetic Acid Functionalization: The final step involves the introduction of the acetic acid functional group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetic acid group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid
- **2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
Uniqueness
(2’,6’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
特性
分子式 |
C14H9Cl2FO2 |
|---|---|
分子量 |
299.1 g/mol |
IUPAC名 |
2-[2-(2,6-dichlorophenyl)-6-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-4-2-5-11(16)14(10)8-3-1-6-12(17)9(8)7-13(18)19/h1-6H,7H2,(H,18,19) |
InChIキー |
SARZBXPXWQKNSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


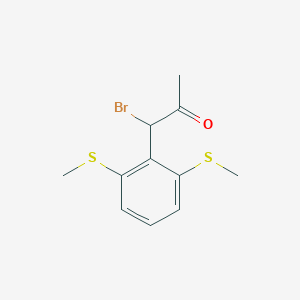
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
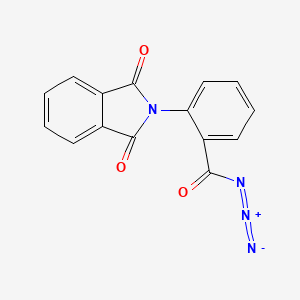
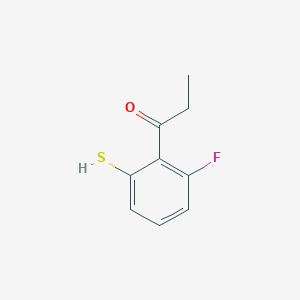
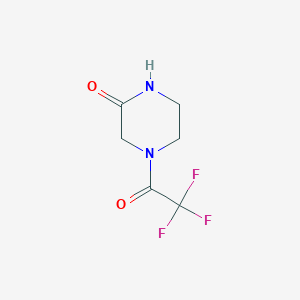
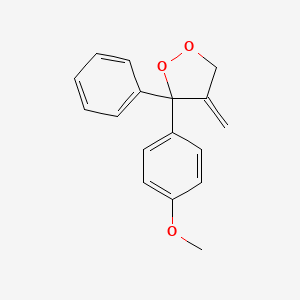
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
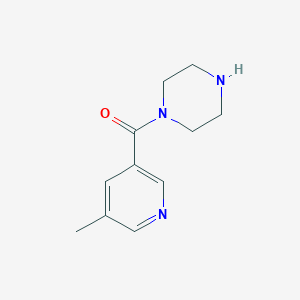
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
